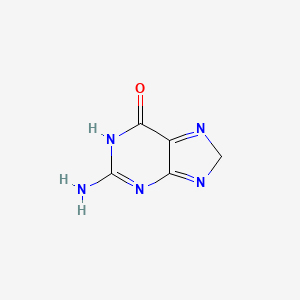

2-Amino-8H-purin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

151.13 g/mol |

IUPAC Name |

2-amino-1,8-dihydropurin-6-one |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H2,(H3,6,8,9,10,11) |

InChI Key |

KLHHJVHBYLJVOR-UHFFFAOYSA-N |

Canonical SMILES |

C1N=C2C(=O)NC(=NC2=N1)N |

Origin of Product |

United States |

Preparation Methods

Nitration of Isocytosine

The synthesis begins with isocytosine (formula 1), which undergoes nitration in acidic media using reagents like nitric acid or mixed acid systems. Maintaining temperatures below 50°C prevents decomposition, yielding 2-amino-5,6-dinitropyrimidine-4-ol (formula 2) with high regioselectivity. This step capitalizes on the electron-deficient pyrimidine ring to direct nitro group placement, ensuring a robust intermediate for subsequent reactions.

Chlorination with Phosphorus-Based Reagents

In the second step, formula 2 is treated with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in organic solvents like dichloroethane. Heating to 50–120°C for 3–24 hours replaces the hydroxyl group at position 4 with chlorine, forming 4-chloro-5,6-dinitropyrimidine-2-amine (formula 3). The nitro groups’ electron-withdrawing effects enhance chlorination efficiency, achieving yields exceeding 85% in optimized conditions.

Cyclization Using Orthoester Catalysts

The final cyclization step employs trimethyl or triethyl orthoformate in the presence of SnCl₂/AlCl₃ catalysts. Heating to 60–75°C induces ring closure, forming 2-amino-6-chloropurine (formula 4) within 4 hours. The catalyst system is critical for suppressing side reactions, enabling a purity of >99% after recrystallization in dilute sodium hydroxide. This three-step method achieves an overall yield of 70–75%, a significant improvement over earlier routes.

Oxidative-Chlorination-Reduction Routes from Guanine

Oxidation of Guanine to Nitro Intermediates

Patent CN108892669B outlines an alternative pathway starting with guanine, a naturally occurring purine. Oxidation with hydrogen peroxide or peroxyacetic acid converts guanine into 2-nitro-9H-purine-6-ol (formula A). Controlling temperatures below 25°C minimizes over-oxidation, preserving the purine skeleton.

Chlorination with Thionyl Chloride or POCl₃

Formula A undergoes chlorination using thionyl chloride or phosphorus oxychloride in methanol or dichloroethane. Refluxing at 60–80°C replaces the hydroxyl group with chlorine, yielding 6-chloro-2-nitro-9H-purine (formula B) with 80–85% efficiency. Solvent choice profoundly impacts reaction kinetics, with polar aprotic solvents like dichloroethane enhancing reagent solubility.

Reduction to 2-Amino-6-Chloropurine

The nitro group in formula B is reduced using hydrazine hydrate or glucose under reflux conditions. This step restores the amino group at position 2, producing 2-amino-6-chloropurine (formula C) with yields of 62–82%. The use of hydrazine hydrate ensures rapid reduction while avoiding metal catalysts, simplifying purification.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration-Chlorination | Isocytosine | HNO₃, POCl₃, SnCl₂/AlCl₃ | 70–75 | >99 |

| Oxidative-Chlorination | Guanine | H₂O₂, SOCl₂, N₂H₄·H₂O | 62–82 | 98.8–99.9 |

The nitration-chlorination route offers higher yields and purity, making it preferable for industrial applications. However, the guanine-based method provides a shorter pathway for laboratories with access to natural purine sources.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8H-purin-6-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different purine derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized purine derivatives, while nucleophilic substitution can introduce different functional groups at specific positions on the purine ring .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity:

- Mechanism of Action: Studies have shown that 2-Amino-8H-purin-6-ol exhibits cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. It acts as an inhibitor of DNA biosynthesis, disrupting the proliferation of cancer cells .

- Case Study: A study demonstrated that derivatives of this compound displayed significant cytotoxicity against 4T1 murine mammary carcinoma cells, indicating its potential as a lead compound in anticancer drug development .

- Antiviral Properties:

- Enzyme Inhibition:

Molecular Biology

- Nucleic Acid Interactions:

- Drug Design:

Material Science Applications

- Development of Novel Materials:

- The unique chemical structure of this compound allows it to be used in creating advanced materials with specific electronic and optical properties. Its derivatives are being explored for use in organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-Amino-8H-purin-6-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation, but its structure suggests it may mimic or interfere with natural purine substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-Amino-8H-purin-6-ol with structurally analogous purine derivatives, emphasizing substituent positions, molecular properties, and functional distinctions.

Table 1: Structural and Functional Comparison of Purine Derivatives

Key Findings:

Substituent Effects on Tautomerism and Reactivity: The position of hydroxyl (-OH) and amino (-NH₂) groups significantly influences tautomeric states. For example, 2-Amino-8-mercapto-7H-purin-6-ol (7H tautomer) exhibits thiol reactivity, while 2,6-diamino-9H-purine-8-ol (9H tautomer) may favor hydrogen bonding in enzymatic interactions .

2-(Dimethylamino)-7H-purin-6-ol (1445-15-4) is restricted to laboratory research due to its reactive dimethylamino group, which may interfere with biological systems .

Synthetic Challenges :

- Derivatives like 6-[2,6-Diacetoxyphenyl]-9H-purine (CAS 9a in ) require protective groups (e.g., tert-butyldimethylsilyl) during synthesis to prevent undesired side reactions .

Biological Activity

2-Amino-8H-purin-6-ol, also known as purine derivative, has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanism of action, pharmacokinetics, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions:

The primary biological targets of this compound include various enzymes and receptors involved in critical cellular processes. Notably, it has been shown to interact with cyclin-dependent kinases (CDKs), influencing cell cycle regulation and cellular proliferation.

Biochemical Pathways:

This compound modulates several biochemical pathways. For instance, it inhibits blood coagulation factor XIIa, which plays a crucial role in the coagulation cascade. This inhibition can prevent pathological clot formation without disrupting normal hemostasis, making it a potential candidate for anticoagulant therapies.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption: High gastrointestinal absorption.

- Permeability: Capable of crossing the blood-brain barrier.

These characteristics suggest its potential for both systemic and central nervous system applications.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. A notable study reported its effectiveness against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and hepatocellular carcinoma (HepG2) cells .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| 4T1 (Murine Mammary Carcinoma) | 5.0 | High |

| COLO201 (Human Colorectal) | 10.0 | Moderate |

| HepG2 (Human Hepatocellular) | 7.5 | High |

| SNU-1 (Human Gastric Carcinoma) | 12.0 | Moderate |

Case Studies

- Antitumor Activity : A study indicated that derivatives of this compound exhibited potent antitumor activity with lower IC50 values than the standard chemotherapy agent temozolomide, particularly against HepG2 cells .

- Mechanistic Insights : Research focusing on the cellular mechanisms revealed that this compound acts as an inhibitor of DNA biosynthesis in sensitive cancer cell lines, effectively halting their proliferation .

- Therapeutic Potential : The compound's ability to inhibit specific kinases suggests its utility in developing targeted cancer therapies. Its structural analogs have been synthesized to enhance solubility and bioactivity, paving the way for new drug formulations .

Q & A

Q. What are the common synthetic pathways for 2-Amino-8H-purin-6-ol, and what critical steps ensure high purity?

Methodological Answer: this compound is synthesized via multi-step routes, often involving:

- Condensation reactions between substituted pyrimidine intermediates and amino donors under basic conditions (e.g., pyridine or diisopropylethylamine) .

- Purification via recrystallization (e.g., using AcOEt/MeOH mixtures) or column chromatography to isolate the final product .

Key Considerations:

- Use anhydrous solvents to avoid side reactions.

- Monitor reaction progress with TLC or HPLC.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Diisopropylethylamine, 20–150°C | 75% | |

| Purification | AcOEt/MeOH recrystallization | >95% purity |

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer:

- Spectroscopic Analysis:

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) .

Critical Note: Cross-validate results with computational models (e.g., DFT for vibrational frequencies) to resolve ambiguities.

Q. What initial biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against purine-dependent enzymes (e.g., kinases) using fluorescence-based or radiometric methods .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or HepG2) at varying concentrations (1–100 µM) .

Optimization Tip: Include positive controls (e.g., known kinase inhibitors) and replicate experiments to ensure statistical validity.

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved in formulation studies?

Methodological Answer:

Q. Table 2: Solubility Mitigation Strategies

| Issue | Approach | Outcome | Reference |

|---|---|---|---|

| Low aqueous solubility | 10% DMSO in PBS | 2.5 mg/mL solubility | |

| pH instability | Buffered solutions (pH 7.4) | Improved stability |

Q. What experimental designs address discrepancies in reported biological activities of purine derivatives?

Methodological Answer:

- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., PubChem, ChEMBL) to identify trends or outliers .

- Dose-Response Re-evaluation: Replicate assays with standardized protocols (e.g., fixed incubation times, uniform cell lines) .

Case Study: Inconsistent kinase inhibition data may arise from assay variability (e.g., ATP concentration differences). Use a harmonized protocol across labs .

Q. How can computational modeling guide the optimization of this compound derivatives?

Methodological Answer:

- Molecular Docking: Predict binding affinities to target proteins (e.g., CDK2 or EGFR) using AutoDock Vina or Schrödinger .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups at C-8) with activity using partial least squares regression .

Validation: Cross-check computational predictions with in vitro assays to refine models iteratively .

Methodological Considerations

Q. What precautions are essential for handling this compound in experimental settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- Personal Protective Equipment (PPE): Wear nitrile gloves and lab coats; avoid static discharge in powder handling .

Safety Protocol: Store at room temperature in inert atmospheres to prevent degradation .

Q. How should researchers design replication studies to validate purine derivative synthesis?

Methodological Answer:

- Blind Replication: Have independent labs reproduce synthesis using identical reagents and equipment .

- Open-Source Data Sharing: Publish raw NMR/LC-MS files in repositories like Zenodo for transparency .

Example: A 2022 study on spiro-purinyl compounds used interlab validation to confirm stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.